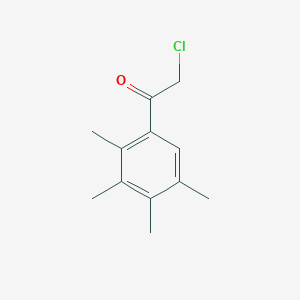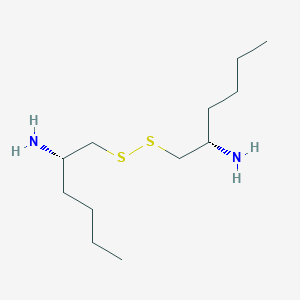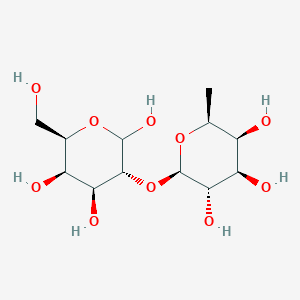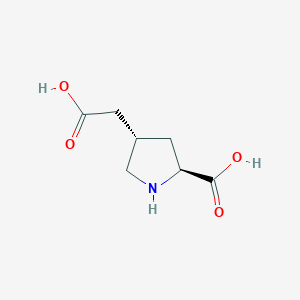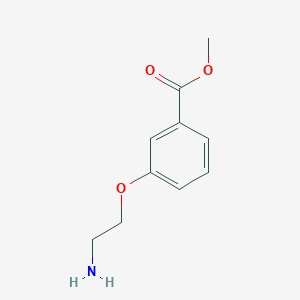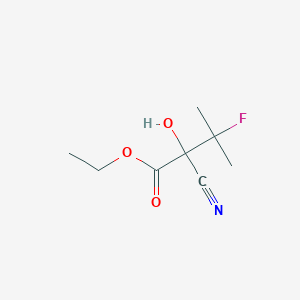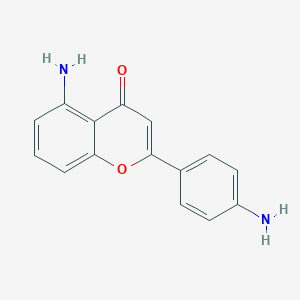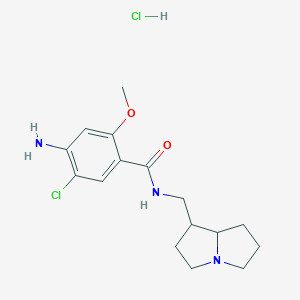
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide, also known as JNJ-31020028, is a novel and potent inhibitor of the human voltage-gated sodium channel Nav1.7. Nav1.7 is a key mediator of pain signaling in the nervous system, and its inhibition has been proposed as a promising strategy for the treatment of chronic pain.
Mechanism of Action
Nav1.7 is a voltage-gated sodium channel that is predominantly expressed in sensory neurons. It plays a key role in the initiation and propagation of action potentials in these neurons, which are essential for the transmission of pain signals. N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide binds to the voltage-sensing domain of Nav1.7 and stabilizes it in the closed state, preventing the channel from opening and allowing sodium ions to enter the cell. This inhibition of Nav1.7 reduces the excitability of sensory neurons and attenuates the transmission of pain signals.
Biochemical and Physiological Effects:
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to produce potent and selective inhibition of Nav1.7 in both in vitro and in vivo studies. In addition, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rodents. In preclinical studies, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to produce dose-dependent analgesia without causing significant adverse effects on motor function, cardiovascular function, or respiratory function.
Advantages and Limitations for Lab Experiments
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has several advantages for lab experiments. First, it is a highly potent and selective inhibitor of Nav1.7, which allows for precise modulation of pain signaling in sensory neurons. Second, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has a favorable pharmacokinetic profile, which allows for convenient dosing and administration in animal models. However, there are also some limitations to the use of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in lab experiments. For example, the long half-life of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in rodents may complicate the interpretation of pharmacodynamic and pharmacokinetic data. In addition, the high potency of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide may limit its use in certain experimental paradigms where lower doses or less potent inhibitors may be more appropriate.
Future Directions
There are several future directions for the research and development of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide. First, further preclinical studies are needed to fully characterize the pharmacological properties of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide, including its effects on other sodium channels and its potential for drug-drug interactions. Second, clinical trials are needed to evaluate the safety and efficacy of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in human subjects with chronic pain. Third, the development of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide analogs with improved pharmacological properties may lead to the discovery of even more potent and selective Nav1.7 inhibitors. Finally, the identification of biomarkers of Nav1.7 activity may help to identify patient populations that are most likely to benefit from Nav1.7 inhibition as a therapeutic strategy for chronic pain.
Synthesis Methods
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide was first synthesized by scientists at Janssen Research & Development, LLC. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the hexahydro-1H-pyrrolizine ring, which is achieved by a cyclization reaction using a Lewis acid catalyst. The final product is obtained in high yield and purity after several purification steps.
Scientific Research Applications
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been extensively studied in preclinical models of pain. In vitro studies have shown that N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide selectively inhibits Nav1.7 with high potency, while having little or no effect on other sodium channels. In vivo studies in rodents have demonstrated that N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide produces dose-dependent analgesia in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. Furthermore, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to have a favorable safety profile in preclinical studies.
properties
CAS RN |
146388-57-0 |
|---|---|
Product Name |
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide |
Molecular Formula |
C16H23Cl2N3O2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-amino-5-chloro-N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl)-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H |
InChI Key |
TVWDAUMNWKAMIX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl |
synonyms |
N-(exo-(hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide SC 49518 SC-49518 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



